molecular formula C6H7N3O2 B185660 2-Amino-6-methyl-5-nitropyridine CAS No. 22280-62-2

2-Amino-6-methyl-5-nitropyridine

Cat. No.: B185660
CAS No.: 22280-62-2
M. Wt: 153.14 g/mol
InChI Key: BGMZTBKXOFFTBJ-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5-nitropyridine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position. This compound is known for its light yellow crystalline appearance and has a melting point of 185-189°C .

Safety and Hazards

2-Amino-6-methyl-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-methyl-5-nitropyridine can be synthesized through various methods. One common method involves the nitration of 2-amino-6-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-5-nitropyridine involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions influence the compound’s reactivity and its potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methyl-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino, methyl, and nitro group makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

6-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMZTBKXOFFTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289772
Record name 2-Amino-6-methyl-5-nitropyridine
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22280-62-2
Record name 6-Methyl-5-nitro-2-pyridinamine
Source CAS Common Chemistry
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Record name NSC 63855
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Record name 22280-62-2
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Record name 2-Amino-6-methyl-5-nitropyridine
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Record name 6-Amino-2-methyl-3-nitropyridine
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